molecular formula C10H16N2 B1523825 Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine CAS No. 1184125-38-9

Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine

Cat. No.: B1523825
CAS No.: 1184125-38-9
M. Wt: 164.25 g/mol
InChI Key: DNGNRXXCOAVIDS-UHFFFAOYSA-N
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Description

Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine is a secondary amine featuring a pyridin-3-yl group and a branched alkyl chain (2-methylpropyl). This compound has been cataloged as a high-purity 6-membered heterocycle by CymitQuimica, though it is currently listed as discontinued .

Properties

IUPAC Name

N,2-dimethyl-1-pyridin-3-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h4-8,10-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGNRXXCOAVIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CN=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(pyridin-3-yl)propan-1-one with methylamine. The reaction is carried out under controlled conditions, often using a solvent such as methanol or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification steps such as distillation or

Biological Activity

Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine (also referred to as compound 1) is a nitrogen-containing organic compound with potential biological activity. This article explores its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a methyl group and an aliphatic amine. Its molecular formula is C12_{12}H16_{16}N2_2, with a molecular weight of approximately 188.27 g/mol. The presence of the pyridine moiety suggests potential interactions with various biological targets, particularly in neuropharmacology and antimicrobial activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine-based compounds have been shown to inhibit the growth of Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) ranging from 0.2 to 3.8 µg/mL for structurally related compounds . The SAR studies suggest that modifications to the side chains can enhance potency against mycobacterial strains.

Neuropharmacological Effects

The compound has also been investigated for its effects on nicotinic acetylcholine receptors (nAChRs). A series of arylpyridines, including those with similar structures, have demonstrated activity at human α7 nAChRs, with EC50_{50} values indicating effective modulation of these receptors . The introduction of alkyl groups has been correlated with increased potency, suggesting that the methyl group in this compound may play a crucial role in receptor binding.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural characteristics:

Compound Substituent Activity EC50_{50} (µM)
7aPrActive0.14
7bMeActive1.9
7qMeActive0.38

This table illustrates how variations in substituents can significantly affect the biological activity of related compounds, emphasizing the importance of structural modifications in drug design.

Study on Antimycobacterial Activity

In a comprehensive study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their antitubercular activity. Compounds bearing a pyridine moiety were particularly effective against M.tb, demonstrating low toxicity towards mammalian cells while retaining high antimicrobial efficacy . This highlights the potential for this compound as a lead compound in developing new antitubercular agents.

Neuropharmacological Evaluation

Another study focused on the neuropharmacological effects of pyridine derivatives on nAChRs. The results indicated that certain modifications enhanced receptor activation significantly, suggesting that similar strategies could be applied to this compound to improve its efficacy as a neuroactive agent .

Scientific Research Applications

Chemistry

Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine serves as a versatile building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules: It acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
  • Development of Catalysts: The compound is investigated for its potential in catalyzing organic reactions due to its amine functionality.

Biology

In biological research, this compound has shown promise due to its interaction with biological systems:

  • Neurotransmitter Modulation: Research indicates that it may influence neurotransmitter pathways, making it a candidate for studying neuropharmacology.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

Medicine

The medicinal applications of this compound are particularly noteworthy:

  • Drug Development: It is being explored as a lead compound in drug discovery programs targeting specific diseases such as malaria and other infectious diseases. For instance, compounds derived from this structure have been tested for their ability to inhibit Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), an essential enzyme for pyrimidine biosynthesis in malaria parasites .

Case Study: Malaria Chemoprevention
A study highlighted the development of a series of DHODH inhibitors based on similar structural frameworks, demonstrating improved potency and selectivity compared to existing treatments. These compounds showed promise for once-monthly chemoprevention strategies against malaria, indicating the therapeutic potential of this compound derivatives .

Data Table: Applications Overview

Application AreaSpecific UseDescription
ChemistryBuilding BlockUsed in synthesizing complex organic molecules
ChemistryCatalysisInvestigated for catalytic properties in organic reactions
BiologyNeuropharmacologyPotential modulator of neurotransmitter systems
BiologyAntimicrobial ActivityPreliminary studies suggest efficacy against pathogens
MedicineDrug DevelopmentExplored as a lead compound for targeting DHODH in malaria treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Highlights Potential Applications
This compound C₁₀H₁₆N₂ ~164.25* Pyridine ring for polarity; branched alkyl chain for lipophilicity Not detailed in evidence Discontinued (likely R&D candidate)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₆N₄ 228.29 Pyrazole core; cyclopropylamine substituent Ullmann-type coupling (Cs₂CO₃, CuBr) Pharmaceutical intermediates
(2,4-Difluorophenyl)(pyridin-3-yl)methylamine C₁₅H₁₆F₂N₂ 270.30 Fluorinated aryl group; enhanced electronic effects Reductive amination or nucleophilic substitution CNS drugs (speculative)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₃H₁₈N₄S 270.38 Methylthio group for sulfur-based reactivity Similar to above with thioether linkage Enzyme inhibition studies
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Simple branched alkylamine; no aromatic system Standard alkylation methods Solvent or base in organic synthesis

Key Comparative Insights:

In contrast, simpler analogs like methyl(2-methylpropyl)amine lack aromatic systems, limiting their use in targeted molecular interactions . Fluorinated derivatives, such as (2,4-Difluorophenyl)(pyridin-3-yl)methylamine, exhibit enhanced electronic effects and metabolic stability due to fluorine substitution, which may improve pharmacokinetic profiles compared to non-fluorinated analogs .

Synthetic Accessibility

  • The synthesis of pyridine-containing analogs (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) often involves transition-metal-catalyzed coupling reactions (e.g., copper-mediated Ullmann coupling) . This compound may require similar methodologies, though its discontinued status suggests scalability or stability challenges .

Applications in Research

  • Pyrazole-pyridine hybrids (e.g., 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are frequently explored as kinase inhibitors or antimicrobial agents . The target compound’s structural simplicity could make it a versatile building block for such derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine
Reactant of Route 2
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Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine

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